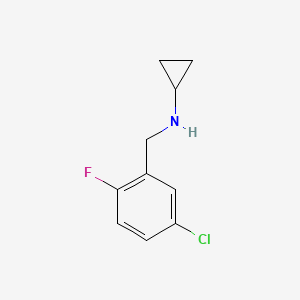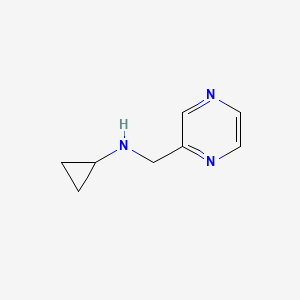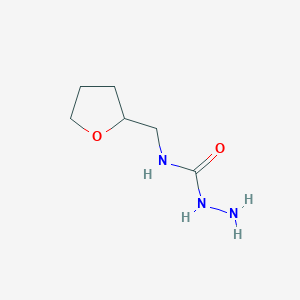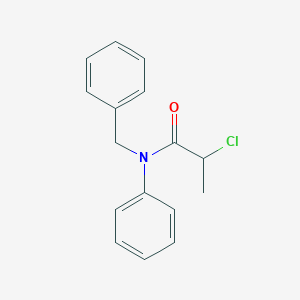
5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1,2-phenylenediamine . This organic compound is characterized by its molecular formula C7H10N2 and a molecular weight of 122.17 g/mol . It is a derivative of phenylenediamine, where one of the hydrogen atoms in the amino group is replaced by a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Methyl-1,2-phenylenediamine can be synthesized through the methylation of 1,2-phenylenediamine. This process typically involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a solvent like ethanol or methanol, and the mixture is heated to facilitate the methylation process.
Industrial Production Methods: On an industrial scale, the production of N-Methyl-1,2-phenylenediamine involves similar methylation reactions but with optimized conditions to ensure high yield and purity. The process may include steps like purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-1,2-phenylenediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form N-methyl-1,2-cyclohexanediamine.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-methyl-1,2-cyclohexanediamine.
Substitution: Halogenated or nitrated derivatives of N-Methyl-1,2-phenylenediamine.
Applications De Recherche Scientifique
N-Methyl-1,2-phenylenediamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism by which N-Methyl-1,2-phenylenediamine exerts its effects involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The presence of the amino groups allows it to form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their function.
Comparaison Avec Des Composés Similaires
1,2-Phenylenediamine: The parent compound without the methyl group.
N,N-Dimethyl-1,2-phenylenediamine: A derivative with two methyl groups on the amino groups.
1,2-Diaminobenzene: Another name for 1,2-phenylenediamine.
Uniqueness: N-Methyl-1,2-phenylenediamine is unique due to the presence of a single methyl group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This modification can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
5-(aminomethyl)-1,2-dihydro-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-1-2-5-3(8)7-6-2/h1,4H2,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAGTWDZBBHEAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1=NC(=O)NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-Bromophenyl)methyl]-1H-indol-5-amine](/img/structure/B7868588.png)
![[1-(4-Amino-2-methylphenyl)piperidin-4-yl]methanol](/img/structure/B7868593.png)



![4-[(4-Methoxyphenyl)methoxy]piperidine](/img/structure/B7868650.png)

